molecular formula C5H10O3 B042190 Methyl 2-ethoxyacetate CAS No. 17640-26-5

Methyl 2-ethoxyacetate

Cat. No. B042190
CAS RN: 17640-26-5
M. Wt: 118.13 g/mol
InChI Key: PPFNAOBWGRMDLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-ethoxyacetate synthesis involves several chemical reactions, including ethylation, acetylation, and esterification. The improvement of synthesis processes for related compounds, such as Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazol-4-yl) Acetate, demonstrates the importance of optimizing reaction conditions for efficiency and yield. By simplifying operational procedures and reducing production costs, the yield of similar compounds has been enhanced to 70.8% (Jing, 2003).

Molecular Structure Analysis

The molecular structure of methyl 2-ethoxyacetate and its derivatives can be characterized using various spectroscopic techniques. For instance, the synthesis and crystal structure characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate revealed its molecular interactions and crystal packing, providing insights into its structural features (Mao et al., 2015).

Chemical Reactions and Properties

Methyl 2-ethoxyacetate undergoes various chemical reactions, including telomerization, arylation, and vinylation, indicating its versatility in chemical synthesis. For example, the telomerization of ethylene by methyl methoxyacetate involves the rupture of the a-C-H bond in the telogen, leading to the formation of different reaction products (Ikonnikov et al., 1986).

Scientific Research Applications

  • Biological Monitoring in Occupational Health : Methyl 2-ethoxyacetate is used in biological monitoring to assess occupational exposure. For instance, its metabolite, 2-ethoxyacetic acid (EAA), has been used to evaluate exposure to 2-ethoxyethyl acetate in silk-screening operations, indicating its utility in occupational health and safety assessments (Lowry et al., 1993).

  • Gas Chromatography for Metabolite Analysis : It is used in gas chromatographic determination of metabolites like ethoxyacetic acid in urine. This application is significant in the analysis of exposure to certain chemicals in industrial settings (Groeseneken et al., 1986).

  • Toxicology and Exposure Assessment : In toxicology, it helps in the assessment of exposure to ethylene glycol ethers. The research in this area focuses on the metabolic formation and elimination of alkoxyacetic acids as biomarkers after exposure to ethylene glycol monoalkyl ethers or their acetates, demonstrating its relevance in environmental and occupational health studies (Johanson et al., 1989).

  • Chemical Synthesis : In chemical synthesis, Methyl 2-ethoxyacetate is involved in processes like the synthesis of ethyl (Z)-2-methoxyimino-2-(2-aminothiazo-4-yl) acetate, highlighting its role in the creation of specific chemical compounds (Jing, 2003).

  • Analysis in Analytical Toxicology : This compound is also significant in analytical toxicology for the analysis of alkoxyacetic acids, which are important biomarkers of exposure to industrial chemicals such as aliphatic ethers (Li et al., 2006).

Safety And Hazards

Methyl 2-ethoxyacetate is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

methyl 2-ethoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-8-4-5(6)7-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFNAOBWGRMDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315333
Record name methyl 2-ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethoxyacetate

CAS RN

17640-26-5
Record name 17640-26-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-ethoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Shanmugam, V Vaithiyanathan - Canadian Journal of …, 2009 - cdnsciencepub.com
A study on the activation of the NC–H bond of Morita–Baylis–Hillman adducts of N-substituted isatin with cerium ammonium nitrate (CAN) and saturated and unsaturated alcohols have …
Number of citations: 5 cdnsciencepub.com
L Wen, Y Wu, Y Yang, T Han, W Wang… - … Medical Journal of …, 2019 - ncbi.nlm.nih.gov
Background Gestational diabetes mellitus (GDM) is a pregnancy complication that is diagnosed by the novel onset of abnormal glucose intolerance. Our study aimed to investigate the …
Number of citations: 31 www.ncbi.nlm.nih.gov

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